N-(4-isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-isopropylbenzaldehyde with 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid hydrazide under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine ring system . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to fit into the binding pockets of these enzymes, thereby blocking their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
N-(4-isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H24N4 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
3,5-dimethyl-2-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H24N4/c1-15(2)18-10-12-20(13-11-18)25-21-14-16(3)24-23-17(4)22(26-27(21)23)19-8-6-5-7-9-19/h5-15,25H,1-4H3 |
InChI Key |
RYJBNLWPPZPOJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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